

# The Half-Life of Beryllium-10: A Technical Guide

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## Compound of Interest

Compound Name: *Beryllium-10*

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## Executive Summary

**Beryllium-10** ( $^{10}\text{Be}$ ) is a long-lived cosmogenic radionuclide with significant applications in the earth sciences, astrophysics, and environmental monitoring. A precise and accurate determination of its half-life is fundamental to the reliability of dating techniques such as surface exposure dating and the analysis of ice cores and marine sediments. This document provides a comprehensive overview of the currently accepted half-life of **Beryllium-10**, details the sophisticated experimental protocols used for its determination, and presents its nuclear decay pathway. Recent measurements have converged on a value with significantly reduced uncertainty, enhancing the robustness of chronological studies that rely on this isotope.

## Half-Life of Beryllium-10: Current Values

The half-life of **Beryllium-10** has been the subject of several key studies over the years, with recent measurements providing a more precise and consistent value. Earlier determinations showed a notable scatter, ranging from approximately 1.3 to 1.6 million years.<sup>[1]</sup> However, two independent, concurrent studies in 2010 significantly narrowed this uncertainty. These studies, by Korschinek et al. and Chmeleff et al., yielded nearly identical results. Their weighted mean is now the widely recommended value for the half-life of  $^{10}\text{Be}$ .<sup>[1][2][3][4]</sup>

A summary of various reported half-life values is presented in the table below.

Half-Life (in Millions of Years, Ma)	Uncertainty (Ma)	Experimental Method(s)	Reference
1.387	$\pm 0.012$	Weighted mean of Korschinek et al. (2010) and Chmeleff et al. (2010)	[2][3][5]
1.388	$\pm 0.018$	HI-ERD and Liquid Scintillation Counting	Korschinek et al. (2010)[2][3]
1.386	$\pm 0.016$	MC-ICP-MS and Liquid Scintillation Counting	Chmeleff et al. (2010) [1][2]
1.39	-	(Rounded value)	[6]
1.52	$\pm 0.05$	Liquid Scintillation Counting	[7]
1.51	$\pm 0.04$	(Older accepted value)	[8]

## Experimental Protocols for Half-Life Determination

The accurate determination of the half-life of  $^{10}\text{Be}$  relies on two primary measurements: the number of  $^{10}\text{Be}$  atoms in a given sample and the activity (rate of decay) of that same sample. The half-life (ngcontent-ng-c3973722063="" \_ngghost-ng-c798938392="" class="inline ng-star-inserted">

$T_{1/2}$   $T1/2$

) is then calculated using the decay law equation. The methodologies employed in the pivotal 2010 studies are outlined below.

## Master Solution Preparation and Isotope Dilution

The foundation of these experiments was the creation of a highly enriched  $^{10}\text{Be}$  master solution.[2][3] To precisely determine the concentration of  $^{10}\text{Be}$  atoms, a series of isotope

dilutions were prepared. This involved taking aliquots of the  $^{10}\text{Be}$  master solution and spiking them with known masses of the stable isotope, Beryllium-9 ( $^9\text{Be}$ ).[\[2\]](#)[\[3\]](#)[\[9\]](#) This creates a set of solutions with varying but precisely known  $^9\text{Be}$  additions.

## Determination of Isotopic Ratio ( $^{10}\text{Be}/^9\text{Be}$ )

Measuring the  $^{10}\text{Be}/^9\text{Be}$  atom ratio with high accuracy is critical and has been a source of uncertainty in past experiments due to mass fractionation in conventional mass spectrometers.[\[1\]](#) The two key studies employed different, advanced techniques to overcome this challenge.

The Korschinek et al. (2010) study utilized HI-ERD for the first time for this purpose.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Principle: A high-energy heavy ion beam is directed at the sample target. The incident ions elastically scatter off the nuclei in the sample. The recoiling isotopes ( $^9\text{Be}$  and  $^{10}\text{Be}$ ) are ejected from the sample and identified by an energy-loss detector.[\[10\]](#)
- Protocol Workflow:
  - Aliquots from the isotope dilution series were deposited onto silicon wafers to create thin, uniform targets.[\[10\]](#)
  - The targets were bombarded with a high-energy ion beam.
  - A detector system, similar to those used in Accelerator Mass Spectrometry (AMS), measured the energy loss and total energy of the recoiling beryllium isotopes.[\[10\]](#)
  - This allows for the unambiguous separation and counting of  $^9\text{Be}$  and  $^{10}\text{Be}$  atoms, yielding a precise isotopic ratio that is not subject to the same mass fractionation issues as other methods.[\[2\]](#)[\[3\]](#)
  - A least-squares fit to the data from the dilution series was used to calculate the initial  $^{10}\text{Be}$  concentration in the master solution.[\[2\]](#)[\[3\]](#)

The Chmeleff et al. (2010) study employed MC-ICP-MS to determine the isotopic ratios.[\[11\]](#)[\[9\]](#)

- Principle: This technique uses an inductively coupled plasma to ionize the sample. The ions are then passed through a magnetic sector mass spectrometer that separates them based

on their mass-to-charge ratio. Multiple detectors (Faraday cups) simultaneously collect the ion beams of different isotopes, allowing for very precise ratio measurements.

- Protocol Workflow:
  - The prepared isotope dilution solutions were introduced into the ICP-MS system.
  - The instrument was calibrated to correct for mass discrimination by analyzing samples of other elements with known isotopic ratios to establish a mass fractionation relationship.  
[10]
  - The  $^{10}\text{Be}/^9\text{Be}$  ratios were measured for each solution in the dilution series.
  - The initial concentration of  $^{10}\text{Be}$  in the master solution was determined by isotope dilution analysis from the measured ratios.[9]

## Specific Activity Measurement

With the concentration of  $^{10}\text{Be}$  atoms accurately determined, the next step was to measure the specific activity of the master solution. Both studies used Liquid Scintillation Counting (LSC) for this purpose.[2][3][11][9]

- Principle: An aliquot of the radioactive sample is mixed with a scintillation cocktail. The beta particles emitted by  $^{10}\text{Be}$  during its decay transfer energy to solvent molecules in the cocktail, which in turn excites fluor molecules. As the fluors de-excite, they emit photons of light (scintillations). Photomultiplier tubes detect these light flashes, converting them into electrical pulses that are counted. The pulse rate is directly proportional to the radioactivity of the sample.
- Protocol Workflow:
  - A precise volume of the  $^{10}\text{Be}$  master solution was mixed with a scintillation cocktail in a vial.
  - To minimize the risk of  $^{10}\text{Be}$  adsorbing to the glass walls of the vials, which would affect counting efficiency, the vials were pre-coated with a  $^9\text{Be}$  solution.[11]

- The vials were placed in a liquid scintillation counter to measure the decay events over a sufficient period to achieve high statistical precision.
- The CIEMAT/NIST efficiency tracing method was used for accurate calibration, ensuring the conversion from counts per minute to absolute activity (in Becquerels) was reliable.[11]

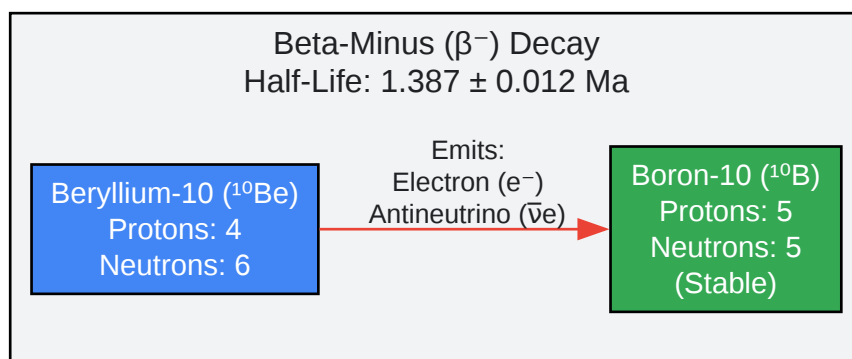
## Decay Pathway of Beryllium-10

**Beryllium-10** undergoes beta-minus ( $\beta^-$ ) decay, transforming into the stable isotope Boron-10 ( $^{10}\text{B}$ ). In this process, a neutron within the  $^{10}\text{Be}$  nucleus is converted into a proton, and a high-energy electron (beta particle) and an electron antineutrino are emitted.[6]

The nuclear equation for this decay is:  $^{10}\text{Be} \rightarrow ^{10}\text{B} + e^- + \bar{\nu}_e$

The maximum energy released during this decay is 556.0 keV.

Below is a diagram illustrating the decay pathway of **Beryllium-10**.



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Caption: Beta decay pathway of **Beryllium-10** to the stable Boron-10 isotope.

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- To cite this document: BenchChem. [The Half-Life of Beryllium-10: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236284#what-is-the-half-life-of-beryllium-10]

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